

Synthesis of 1-Ethynyl-1-cyclohexanol via Grignard Reaction: Application Notes and Protocols

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Compound of Interest

Compound Name: *1-Ethynyl-1-cyclohexanol*

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **1-ethynyl-1-cyclohexanol**, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of an ethynyl Grignard reagent to cyclohexanone. This protocol outlines the preparation of the Grignard reagent, the subsequent reaction with cyclohexanone, and methods for purification and characterization of the final product. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

The alkynyl functional group is a key moiety in a wide array of pharmacologically active compounds and advanced materials. **1-Ethynyl-1-cyclohexanol** serves as a versatile intermediate for the introduction of the ethynylcyclohexanol scaffold. The Grignard reaction, a robust and well-established method for carbon-carbon bond formation, provides a reliable route to this tertiary alcohol. The reaction involves the nucleophilic attack of the acetylide anion, in the form of an organomagnesium halide, on the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup yields the desired product.

Reaction Scheme

The overall chemical transformation is depicted below:

Step 1: Formation of Ethynylmagnesium Bromide (Grignard Reagent)

- $\text{HC}\equiv\text{CMgBr} + \text{C}_6\text{H}_{10}\text{O} \rightarrow \text{C}_8\text{H}_{12}\text{OMgBr}$
- $\text{C}_8\text{H}_{12}\text{OMgBr} + \text{H}_3\text{O}^+ \rightarrow \text{C}_8\text{H}_{12}\text{O} + \text{Mg(OH)Br}$

Caption: Experimental workflow for the synthesis and purification.

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